SR-31747

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Arylacenamid kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die N-Acetylierung von Arylaminen und die reduktive Acetylierung von Nitroarenen. Diese Reaktionen werden oft durch recycelbare CuFe2O4-Nanopartikel in Wasser bei Rückfluss gefördert . Ein weiteres Verfahren beinhaltet die basenkatalysierte Synthese von Arylamiden aus Arylaziden und Aldehyden .

Industrielle Produktionsverfahren: In industriellen Umgebungen kann die Herstellung von Arylacenamid die Verwendung von Thionylchlorid (SOCl2) als Katalysator für die selektive Deacylierung von N-Arylacetamiden und 2-Chlor-N-Arylacetamiden beinhalten . Dieses Verfahren ist effizient und liefert hohe Ausbeuten unter wasserfreien Bedingungen.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Arylacenamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet typischerweise die Verwendung von Oxidationsmitteln, um Arylacenamid in seine oxidierte Form umzuwandeln.

Reduktion: Reduktive Acetylierung von Nitroarenen zur Bildung von Arylacenamid ist eine gängige Reaktion.

Substitution: N-Acetylierung von Arylaminen ist eine weitere Schlüsselreaktion.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reagenzien wie CuFe2O4-Nanopartikel werden für die reduktive Acetylierung verwendet.

Substitution: Acetylchlorid (CH3COCl) und Essigsäureanhydrid (Ac2O) werden häufig für die N-Acetylierung verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene N-Arylacetamide und deren Derivate .

Wissenschaftliche Forschungsanwendungen

Arylacenamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Ligand in der Koordinationschemie und als Reagenz in der organischen Synthese verwendet.

5. Wirkmechanismus

Arylacenamid übt seine Wirkungen aus, indem es an bestimmte Proteine in menschlichen Zellen bindet, darunter SRBP-1, Sigma-2, HSI und SRBP-2 . Es blockiert die Proliferation menschlicher Lymphozyten und moduliert die Expression von Zytokinen. Darüber hinaus hemmt es die Proliferation von Tumorzelllinien in zeit- und konzentrationsabhängiger Weise .

Ähnliche Verbindungen:

Cystein-N-Arylacetamid-Derivate: Diese Verbindungen wurden auf ihre Urease-Inhibitoraktivität untersucht.

N-Arylacetamide: Diese werden häufig in Pharmazeutika und der organischen Synthese verwendet.

Einzigartigkeit: Arylacenamid ist einzigartig aufgrund seiner dualen immunmodulatorischen und antiproliferativen Aktivitäten.

Zusammenfassend lässt sich sagen, dass Arylacenamid eine Verbindung mit erheblichem Potenzial in der wissenschaftlichen Forschung und in industriellen Anwendungen ist. Seine einzigartigen Eigenschaften und die vielfältige Bandbreite an Reaktionen machen es zu einem wertvollen Werkzeug in Chemie, Biologie, Medizin und Industrie.

Wirkmechanismus

Arylacenamide exerts its effects by binding to specific proteins in human cells, including SRBP-1, sigma-2, HSI, and SRBP-2 . It blocks the proliferation of human lymphocytes and modulates the expression of cytokines. Additionally, it inhibits the proliferation of tumor cell lines in a time- and concentration-dependent manner .

Vergleich Mit ähnlichen Verbindungen

Cysteine-N-arylacetamide derivatives: These compounds have been studied for their urease inhibitory activity.

N-arylacetamides: These are commonly used in pharmaceuticals and organic synthesis.

Uniqueness: Arylacenamide is unique due to its dual immunomodulatory and antiproliferative activities.

Biologische Aktivität

SR-31747, also known as SR31747A, is a compound recognized for its immunosuppressive and antitumor properties. It primarily acts as a sigma receptor ligand, influencing various biological pathways associated with cell proliferation and immune response modulation. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exhibits its biological effects through several mechanisms:

-

Inhibition of Cell Proliferation :

- This compound blocks cell proliferation in Saccharomyces cerevisiae by targeting the enzyme delta 8-delta 7-sterol isomerase. This inhibition leads to the accumulation of aberrant sterols in treated cells, similar to those found in mutants lacking this enzyme .

- In human cancer cell lines, this compound has demonstrated potent antiproliferative effects, with IC50 values ranging from to M depending on the cell line tested (Table 1) .

- Cytokine Modulation :

- Sterol Biosynthesis Inhibition :

Case Studies

-

In Vitro Studies :

- A study demonstrated that this compound inhibited lymphocyte proliferation induced by staphylococcal enterotoxin B (SEB) in vitro, indicating its potential as an immunosuppressant .

- Another investigation showed that treatment with this compound significantly reduced the proliferation of various human breast and prostate cancer cell lines, highlighting its antitumor potential .

- In Vivo Studies :

Table 1: Antiproliferative Activity of this compound in Various Cell Lines

| Cell Line | IC50 (M) | Hormonal Responsiveness |

|---|---|---|

| MCF-7 | Hormono-responsive | |

| MDA-MB231 | Hormono-unresponsive | |

| BT-20 | Hormono-unresponsive | |

| MCF-7LY2 | Hormono-responsive |

Eigenschaften

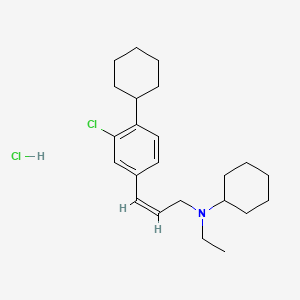

IUPAC Name |

N-[(Z)-3-(3-chloro-4-cyclohexylphenyl)prop-2-enyl]-N-ethylcyclohexanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34ClN.ClH/c1-2-25(21-13-7-4-8-14-21)17-9-10-19-15-16-22(23(24)18-19)20-11-5-3-6-12-20;/h9-10,15-16,18,20-21H,2-8,11-14,17H2,1H3;1H/b10-9-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHPCMBPASXYGP-KVVVOXFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC=CC1=CC(=C(C=C1)C2CCCCC2)Cl)C3CCCCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C/C=C\C1=CC(=C(C=C1)C2CCCCC2)Cl)C3CCCCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

SR31747 blocks proliferation of human lymphocytes, modulates the expression of pro- and anti-inflammatory cytokines, and was shown to protect animals in vivo against acute and chronic inflammatory conditions such as acute graft-versus-host reaction, lethality induced by staphylococcal enterotoxin B and lipopolysaccharide or rheumatoid arthritis. Besides these immunomodulatory activities, the molecule also inhibits the proliferation of various tumor cell lines in vitro in a time- and concentration-dependent manner. | |

| Record name | Arylacenamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05792 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

132173-07-0 | |

| Record name | SR 31747 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132173070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arylacenamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05792 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SR-31747 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K6U3I1UR0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.